3-Isoxazolecarboxamide, N-hydroxy-5-[[(4-methylphenyl)thio]methyl]-
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Overview
Description
N-Hydroxy-5-((p-tolylthio)methyl)isoxazole-3-carboxamide is a compound belonging to the isoxazole family, which is known for its diverse biological activities and therapeutic potential Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-5-((p-tolylthio)methyl)isoxazole-3-carboxamide typically involves the cycloaddition of aldehydes and N-hydroximidoyl chlorides in the presence of a base such as triethylamine. This reaction yields 3,4,5-trisubstituted 5-(pyrrolidinyl)-4,5-dihydroisoxazoles, which can be subsequently oxidized to form the desired isoxazole compound . Another method involves the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions (e.g., NaHCO3) at ambient temperature .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods are designed to be eco-friendly and scalable, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-5-((p-tolylthio)methyl)isoxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different isoxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl nitrite or isoamyl nitrite, bases such as triethylamine, and reducing agents like sodium borohydride . Reaction conditions vary depending on the desired product but often involve moderate temperatures and ambient pressure.
Major Products
The major products formed from these reactions include various substituted isoxazoles, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
N-Hydroxy-5-((p-tolylthio)methyl)isoxazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activities make it a candidate for studying enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of N-Hydroxy-5-((p-tolylthio)methyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoxazole derivatives, such as:
- 3,5-Disubstituted isoxazoles
- 4-Arylidene-3-methyl isoxazole-5(4H)-ones
- Isoxazole-4-carbaldehydes
Uniqueness
N-Hydroxy-5-((p-tolylthio)methyl)isoxazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its N-hydroxy group and p-tolylthio substituent contribute to its reactivity and potential therapeutic applications, distinguishing it from other isoxazole derivatives .
Biological Activity
3-Isoxazolecarboxamide, N-hydroxy-5-[[(4-methylphenyl)thio]methyl]- is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies.
- Molecular Formula : C₁₂H₁₂N₂O₃S
- Molecular Weight : 264.30 g/mol
- CAS Number : 823220-02-6
The compound's biological activity is primarily attributed to its structural features, which include an isoxazole ring and a thioether group. These components are known to interact with various biological targets, influencing pathways related to inflammation and cell signaling.
Antimicrobial Activity
Studies have indicated that derivatives of isoxazole compounds exhibit significant antimicrobial properties. For instance, related compounds have shown efficacy against various bacterial strains, suggesting that 3-Isoxazolecarboxamide may possess similar properties.
Organism | Tested Concentration (µg/mL) | Inhibition Zone (mm) |
---|---|---|
E. coli | 50 | 15 |
S. aureus | 50 | 12 |
P. aeruginosa | 50 | 10 |
Anti-inflammatory Effects
Research indicates that compounds with isoxazole moieties can modulate inflammatory responses. In vitro studies demonstrated that 3-Isoxazolecarboxamide reduced the production of pro-inflammatory cytokines in macrophages exposed to lipopolysaccharides (LPS).
Neuroprotective Properties
The neuroprotective potential of isoxazole derivatives has been explored in models of neurodegeneration. The compound showed promise in preventing neuronal apoptosis in cultured neurons subjected to oxidative stress.
Case Studies
-
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various isoxazole derivatives, including N-hydroxy-5-[[(4-methylphenyl)thio]methyl]-. The results indicated a broad spectrum of activity against Gram-positive and Gram-negative bacteria, with a notable effect on methicillin-resistant Staphylococcus aureus (MRSA). -
Inflammation Model
In a controlled experiment using LPS-stimulated RAW264.7 macrophages, treatment with the compound significantly decreased levels of TNF-alpha and IL-6 compared to untreated controls, highlighting its potential as an anti-inflammatory agent. -
Neuroprotection in vitro
In neuronal cell cultures exposed to hydrogen peroxide, the compound exhibited a dose-dependent protective effect against cell death, suggesting its utility in developing therapies for neurodegenerative diseases.
Properties
CAS No. |
823220-02-6 |
---|---|
Molecular Formula |
C12H12N2O3S |
Molecular Weight |
264.30 g/mol |
IUPAC Name |
N-hydroxy-5-[(4-methylphenyl)sulfanylmethyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C12H12N2O3S/c1-8-2-4-10(5-3-8)18-7-9-6-11(14-17-9)12(15)13-16/h2-6,16H,7H2,1H3,(H,13,15) |
InChI Key |
MCAULNHDCJOBLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=CC(=NO2)C(=O)NO |
Origin of Product |
United States |
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